

In Vitro Characterization of Kras4B G12D-IN-1: A Technical Guide

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Compound of Interest

Compound Name: Kras4B G12D-IN-1

Cat. No.: B10861512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **Kras4B G12D-IN-1**, a potent and selective inhibitor of the oncogenic KRAS G12D mutant protein. This document outlines the key biochemical and cellular assays employed to determine the inhibitor's potency, selectivity, mechanism of action, and effect on downstream signaling pathways.

Biochemical Characterization

Biochemical assays are fundamental to understanding the direct interaction between **Kras4B G12D-IN-1** and its target protein, KRAS G12D. These assays provide quantitative data on binding affinity and inhibition of nucleotide exchange.

Quantitative Biochemical Data

Assay Type	Parameter	Kras G12D	Kras G12C	Kras G12V	Wild-Type KRAS
TR-FRET Binding Assay	Kd (nM)	0.5	5.2	7.8	6.1
Nucleotide Exchange Assay	IC50 (nM)	0.14[1][2]	4.91[1][2]	7.64[1][2]	5.37[1][2]

Experimental Protocols

1.1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of **Kras4B G12D-IN-1** to various KRAS mutants and the wild-type protein.

- Principle: The assay relies on the transfer of energy between a donor fluorophore conjugated to the KRAS protein and an acceptor fluorophore on a tracer ligand that binds to the same pocket as the inhibitor. Inhibition of this interaction by a competing compound, such as **Kras4B G12D-IN-1**, results in a decrease in the FRET signal.
- Methodology:
 - Recombinant KRAS proteins (G12D, G12C, G12V, and WT) are labeled with a donor fluorophore (e.g., Terbium cryptate).
 - A tracer ligand that binds to the switch II pocket is labeled with an acceptor fluorophore (e.g., d2).
 - A fixed concentration of the labeled KRAS protein and tracer is incubated with serial dilutions of **Kras4B G12D-IN-1** in a microplate.
 - After incubation, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
 - The dissociation constant (K_d) is calculated from the competition binding curves.

1.2 Nucleotide Exchange Assay

This assay determines the inhibitory activity of **Kras4B G12D-IN-1** on the exchange of GDP for GTP, a critical step in KRAS activation.^[3]

- Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS in the presence of the guanine nucleotide exchange factor (GEF), SOS1. Inhibitors that lock KRAS in an inactive state will prevent this exchange.^[3]
- Methodology:

- Recombinant KRAS G12D protein is pre-loaded with GDP.
- The protein is incubated with serial dilutions of **Kras4B G12D-IN-1**.
- The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog (e.g., Bodipy-GTP) and the catalytic domain of SOS1.
- The increase in fluorescence polarization or HTRF signal, corresponding to the binding of the fluorescent GTP to KRAS, is monitored over time.[3]
- IC50 values are determined by plotting the rate of nucleotide exchange against the inhibitor concentration.[1][2]

Cellular Characterization

Cellular assays are crucial for evaluating the activity of **Kras4B G12D-IN-1** in a more physiologically relevant context, assessing its ability to engage the target within cells, inhibit downstream signaling, and affect cell viability.

Quantitative Cellular Data

Cell Line	KRAS Mutation	Assay Type	Parameter	Value
AsPC-1 (Pancreatic)	G12D	pERK AlphaLISA	IC50 (nM)	1.2
MIA PaCa-2 (Pancreatic)	G12C	pERK AlphaLISA	IC50 (nM)	>1000
PANC-1 (Pancreatic)	G12D	Cell Viability (MTS)	GI50 (nM)	5.5
HCT116 (Colorectal)	G13D	Cell Viability (MTS)	GI50 (nM)	>2000

Experimental Protocols

2.1 pERK AlphaLISA Assay

This immunoassay quantifies the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, providing a direct measure of pathway inhibition.[4]

- Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into proximity, generate a chemiluminescent signal. One bead is coated with an antibody against total ERK, and the other with an antibody specific for phosphorylated ERK (pERK).
- Methodology:
 - Cancer cell lines harboring different KRAS mutations are seeded in microplates and allowed to attach.
 - Cells are treated with a serial dilution of **Kras4B G12D-IN-1** for a specified period (e.g., 2 hours).
 - Cells are lysed, and the lysate is transferred to an assay plate.
 - AlphaLISA acceptor beads and biotinylated anti-pERK antibody are added, followed by incubation.
 - Streptavidin-coated donor beads are added, and the plate is incubated in the dark.
 - The AlphaLISA signal is read on an appropriate plate reader.
 - IC50 values are calculated based on the reduction in the pERK signal.

2.2 Cell Viability Assay (MTS)

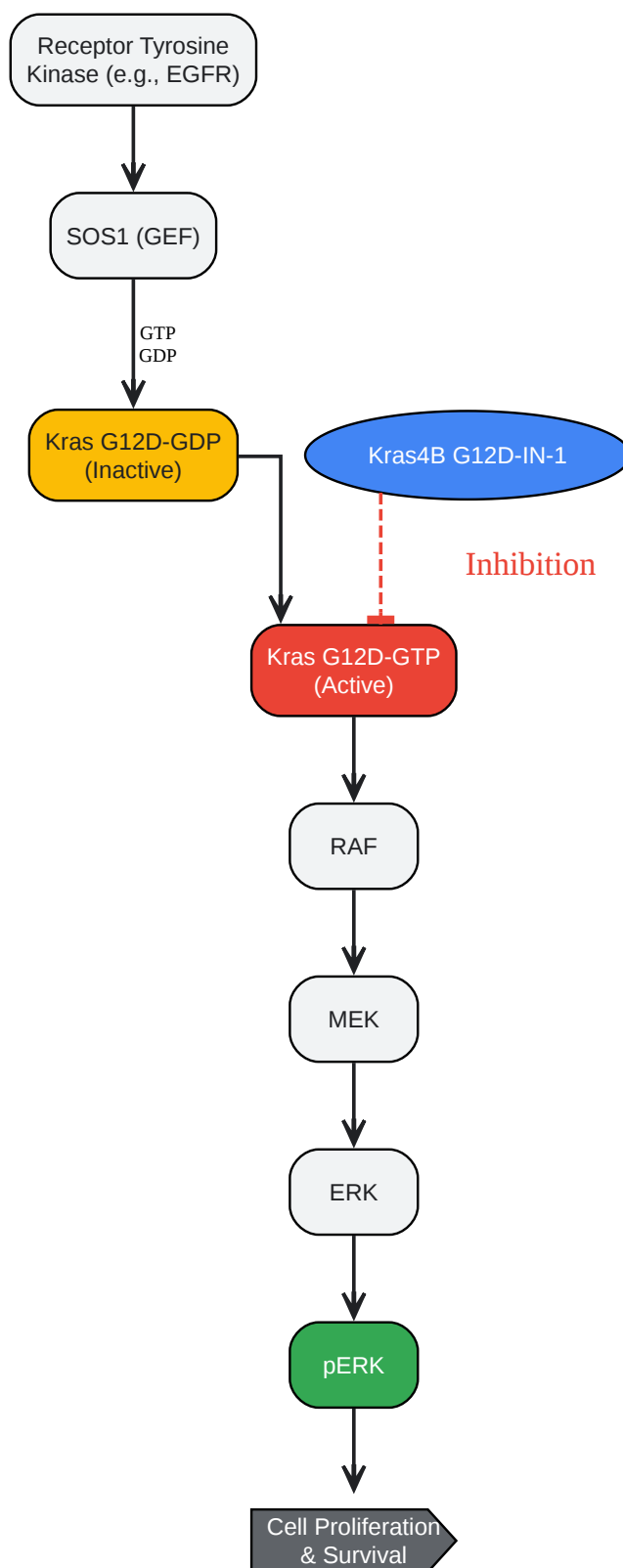
This assay assesses the effect of **Kras4B G12D-IN-1** on the proliferation and viability of cancer cells.

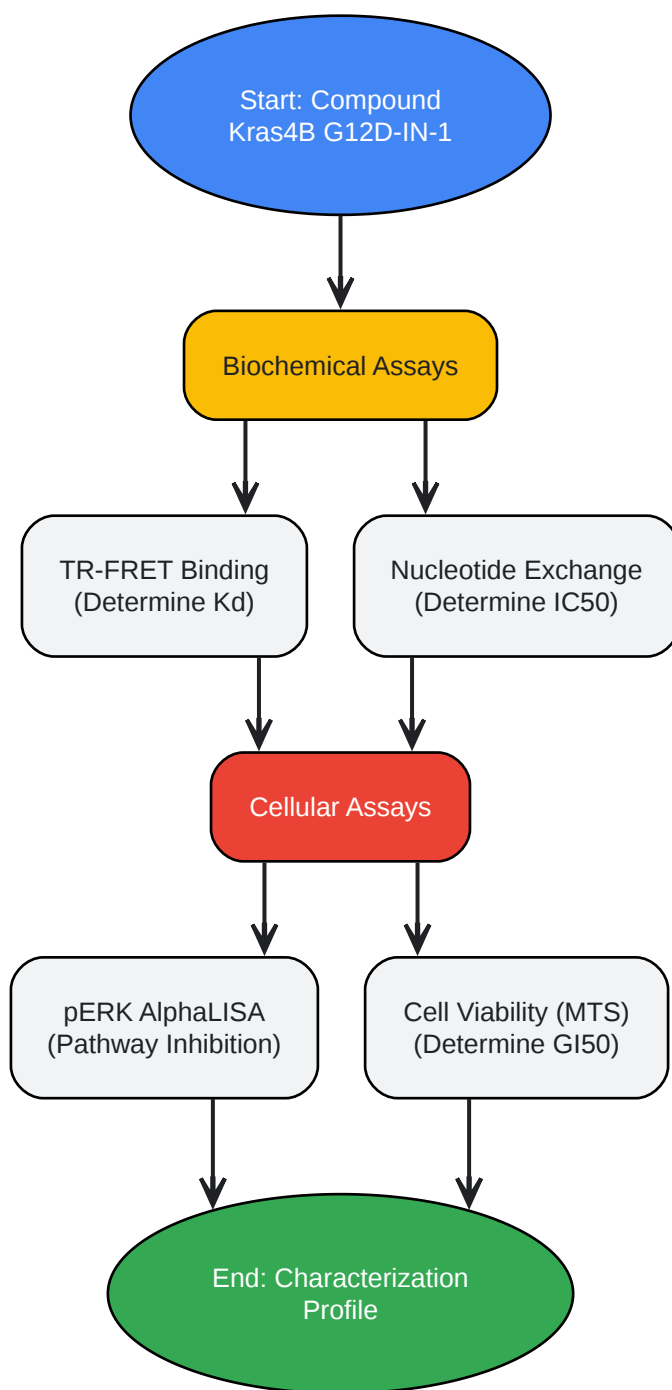
- Principle: The MTS assay is a colorimetric method that measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
- Methodology:

- Cancer cell lines are seeded in 96-well plates and incubated overnight.
- Cells are treated with a range of concentrations of **Kras4B G12D-IN-1** for an extended period (e.g., 72 hours).
- The MTS reagent is added to each well, and the plate is incubated for 1-4 hours.
- The absorbance of the formazan product is measured at 490 nm using a microplate reader.
- The concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

Visualizations

Signaling Pathway Diagram





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